![molecular formula C17H15BrFNO3 B2637775 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate CAS No. 1794852-80-4](/img/structure/B2637775.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate
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Overview
Description
Synthesis Analysis
The synthesis of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process would depend on the specific requirements of the research or application.Molecular Structure Analysis
The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” is complex, with several functional groups. It includes a bromophenyl group, a carbamoyl group, and a methyl benzoate group.Chemical Reactions Analysis
The compound can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The exact reactions would depend on the conditions and the presence of other reagents.Scientific Research Applications
Biomedical Applications and Synthesis
The compound "3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one" was studied for its electrochemical transformation from 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one. This synthesis yielded a compound with potential for various biomedical applications, notably in the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Material Science and Electronic Applications
In material science, derivatives of halobenzoic acid, including 4-bromobenzoic acid, were used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic electronics. These modifications significantly improved the conductivity of PEDOT:PSS, which is beneficial for high-efficiency, ITO-free, and transporting layer-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Molecular Structure Analysis
A detailed analysis of the structure of "2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate" was performed using a variety of spectroscopic and computational methods. The compound was characterized using experimental FTIR, 1H and 13C NMR, single crystal XRD, and various theoretical methods to provide insights into its molecular structure, which can be foundational for further chemical and material science research (Diwaker, Kumar, Kumar, Chandraju, Fun, & Quah, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-11-2-5-13(8-15(11)19)17(22)23-10-16(21)20-9-12-3-6-14(18)7-4-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZVWTDYESWRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate |
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